Non-Cleavable SMCC Linker Architecture Enables Lysosomal-Dependent Payload Release Distinct from Cleavable ADC Linkers
Palbociclib-SMCC incorporates the SMCC linker, which is a non-cleavable heterobifunctional crosslinker. In contrast to cleavable linkers (e.g., Val-Cit dipeptide, SPDB disulfide) that release payload via enzymatic cleavage or reduction in the tumor microenvironment, non-cleavable linkers such as SMCC require complete lysosomal degradation of the antibody component to liberate the active payload [1]. This mechanistic difference means Palbociclib-SMCC-based ADCs do not exhibit a bystander killing effect on neighboring antigen-negative tumor cells, whereas cleavable linker ADCs can diffuse released payload to adjacent cells .
| Evidence Dimension | Linker cleavage mechanism and payload release pathway |
|---|---|
| Target Compound Data | Non-cleavable; requires lysosomal degradation |
| Comparator Or Baseline | Cleavable linkers (Val-Cit, SPDB); enzymatic/reductive cleavage |
| Quantified Difference | Not applicable—binary classification |
| Conditions | In vitro and in vivo ADC models (class-level evidence for SMCC-containing ADCs) |
Why This Matters
This distinction determines whether an ADC can kill neighboring antigen-negative tumor cells (bystander effect), which is a critical design consideration for heterogeneous solid tumors.
- [1] Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications. Pharmaceuticals. 2018;11(2):32. Figure 3. View Source
